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molecular formula C6H10N2O4 B8454487 Methyl 3-amino-2-(ethoxyimino)-3-oxopropanoate CAS No. 82219-93-0

Methyl 3-amino-2-(ethoxyimino)-3-oxopropanoate

Cat. No. B8454487
M. Wt: 174.15 g/mol
InChI Key: BMWLMVBETNIPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04521413

Procedure details

To a solution of Meerwein reagent (triethyloxonium tetrafluoroborate) {prepared from boron fluoride etherate (2.84 g) by a method of Org. Syn., 46, 113 (1966)} in methylene chloride (30 ml) was added methyl 2-carbamoyl-2-ethoxyiminoacetate (syn isomer, 2.6 g) and the mixture was stirred for 18 hours at room temperature. The reaction mixture was cooled in an ice-bath and triethylamine (3 g) was added thereto, followed by an addition of water (20 ml). The organic layer was separated out, dried over magnesium sulfate and evaporated to give crude methyl 3-imino-3-ethoxy-2-ethoxyiminopropionate (syn isomer) (5.0 g) as an oil. ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH2:6]([O+](CC)CC)[CH3:7].B(F)(F)F.CCOCC.[C:22]([C:25](=[N:30][O:31][CH2:32][CH3:33])[C:26]([O:28][CH3:29])=[O:27])(=[O:24])[NH2:23].C(N(CC)CC)C>C(Cl)Cl.O>[NH:23]=[C:22]([O:24][CH2:6][CH3:7])[C:25](=[N:30][O:31][CH2:32][CH3:33])[C:26]([O:28][CH3:29])=[O:27] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
2.84 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C(N)(=O)C(C(=O)OC)=NOCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N=C(C(C(=O)OC)=NOCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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